molecular formula C14H13NO3 B075856 Ethyl 2-oxo-3-(quinolin-2-yl)propanoate CAS No. 13119-76-1

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Cat. No. B075856
CAS RN: 13119-76-1
M. Wt: 243.26 g/mol
InChI Key: ORRFCFGNBCDGIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives involves several key steps, including condensation and cyclization reactions. For instance, ethyl quinoxalin-3(4H)-on-2-ylacetate was prepared through the condensation of 1,2-diaminobenzene and diethyl oxalacetate, leading to novel quinoxalin-2-yl styryl dyes upon further reactions (Rangnekar et al., 1999).

Molecular Structure Analysis

The molecular structure of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives has been elucidated using various spectroscopic techniques. For example, a study involving spectroscopic characterization, including FTIR, UV–Vis, 1H, and 13C NMR, provided insights into the molecular structure and reactivity of a heterocyclic aromatic organic compound related to ethyl 2-oxo-3-(quinolin-2-yl)propanoate (Saidj et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives can lead to a wide range of compounds with diverse properties. One study described the ligand-free Cu-catalyzed [3 + 2] cycloaddition of ethyl 2-(quinolin-2-yl)acetates with (E)-chalcones, resulting in the synthesis of pyrrolo[1,2-a]quinolines under mild conditions (Yu et al., 2016).

Physical Properties Analysis

The physical properties of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives, such as polymorphism, have been studied using spectroscopic and diffractometric techniques. This analysis helps in understanding the challenges associated with the analytical and physical characterization of such compounds (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives, including reactivity and potential applications as dyes and in polymerization processes, have been explored. For example, the synthesis of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates indicated their potential application in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).

Scientific Research Applications

Green Chemistry Approaches to Quinoline Derivatives

The significance of quinoline derivatives, including Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, is accentuated by green chemistry approaches aiming to minimize hazardous chemical use. Quinoline cores are renowned for their broad biological activities, such as anticancer, antimalarial, and antimicrobial properties. Green chemistry methodologies focus on reducing or eliminating the use of harmful chemicals and solvents in the synthesis of these compounds, highlighting an environmentally friendly approach to drug design and chemical synthesis (Nainwal et al., 2019).

Biologically Active Quinoline and Quinazoline Alkaloids

Quinoline and its derivatives have been the focus of extensive research due to their significant bioactive properties. These compounds are integral to developing antitumor, antimalarial, antibacterial, and antifungal agents. The historical and ongoing research efforts underline the therapeutic potential of quinoline derivatives in drug development, showcasing their importance in addressing various health disorders (Shang et al., 2018).

Quinoline Derivatives as Corrosion Inhibitors

Beyond biomedical applications, quinoline derivatives, including Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, find relevance as corrosion inhibitors. These compounds exhibit significant effectiveness against metallic corrosion, attributed to their ability to form stable chelating complexes with metal surfaces. This application demonstrates the versatility of quinoline derivatives in industrial applications, offering environmentally friendly solutions to corrosion inhibition (Verma et al., 2020).

Environmental Fate and Aquatic Effects

The study of the environmental fate and effects of quinoline derivatives also encompasses an understanding of their behavior in aquatic systems. Research on related oxo-process chemicals provides insights into their biodegradability and toxicity towards aquatic life, suggesting that inadvertent environmental releases would pose minimal long-term risks due to rapid biodegradation and low toxicity profiles. This area of research emphasizes the environmental impact assessment of chemical compounds, including Ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives (Staples, 2001).

properties

IUPAC Name

ethyl 2-oxo-3-quinolin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)13(16)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRFCFGNBCDGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366308
Record name Ethyl 2-oxo-3-(quinolin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

CAS RN

13119-76-1
Record name Ethyl 2-oxo-3-(quinolin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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